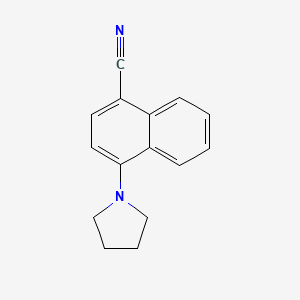
6-Chloro-2-cyclobutyl-7-methyl-7H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2-cyclobutyl-7-methyl-7H-purine is a chemical compound with the molecular formula C10H11ClN4 and a molecular weight of 222.67 g/mol . This compound belongs to the class of purines, which are heterocyclic aromatic organic compounds. Purines are significant in biochemistry as they form the building blocks of DNA and RNA. The presence of a chlorine atom at the 6th position, a cyclobutyl group at the 2nd position, and a methyl group at the 7th position makes this compound unique and potentially useful in various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-cyclobutyl-7-methyl-7H-purine can be achieved through several synthetic routes. One common method involves the reaction of 6-chloropurine with cyclobutylmethylamine under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as mentioned above. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-2-cyclobutyl-7-methyl-7H-purine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, although these are less common compared to substitution reactions.
Cyclization Reactions: The cyclobutyl group can participate in cyclization reactions, forming more complex ring structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve a solvent like DMSO and a base such as potassium carbonate.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents at the 6th position.
Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-Chloro-2-cyclobutyl-7-methyl-7H-purine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving purine metabolism and its derivatives.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 6-Chloro-2-cyclobutyl-7-methyl-7H-purine involves its interaction with specific molecular targets. The chlorine atom at the 6th position and the cyclobutyl group at the 2nd position play crucial roles in its binding affinity and specificity. The compound may interact with enzymes or receptors involved in purine metabolism, affecting their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloropurine: A simpler analog with a chlorine atom at the 6th position but lacking the cyclobutyl and methyl groups.
2-Cyclobutyl-7-methylpurine: Similar structure but without the chlorine atom at the 6th position.
7-Methylpurine: Lacks both the chlorine atom and the cyclobutyl group.
Uniqueness
6-Chloro-2-cyclobutyl-7-methyl-7H-purine is unique due to the combination of the chlorine atom, cyclobutyl group, and methyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H11ClN4 |
|---|---|
Molekulargewicht |
222.67 g/mol |
IUPAC-Name |
6-chloro-2-cyclobutyl-7-methylpurine |
InChI |
InChI=1S/C10H11ClN4/c1-15-5-12-10-7(15)8(11)13-9(14-10)6-3-2-4-6/h5-6H,2-4H2,1H3 |
InChI-Schlüssel |
PMFFLGINGBIHHU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC2=C1C(=NC(=N2)C3CCC3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






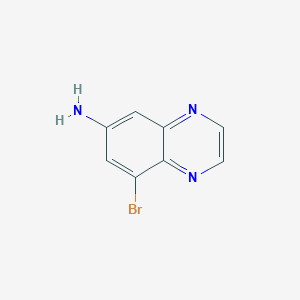
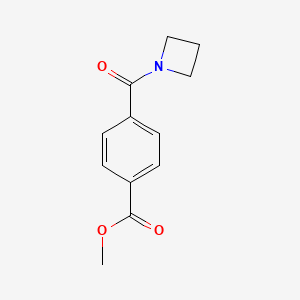
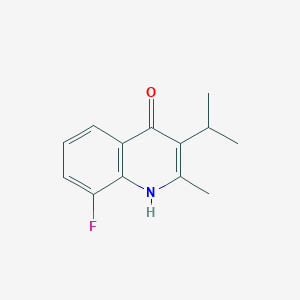

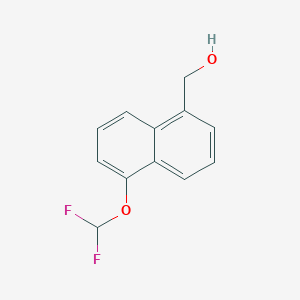

![6-Chloro-1-methyl-n-propyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11883539.png)


